molecular formula C10H12N2O B6167414 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 933740-15-9

5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B6167414
CAS No.: 933740-15-9
M. Wt: 176.2
InChI Key:
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Description

5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a ketone, followed by cyclization using a suitable acid catalyst. The reaction conditions often include refluxing in an organic solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Safety measures and environmental considerations are also crucial in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives .

Scientific Research Applications

5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to its interaction with biological targets, such as receptors and enzymes.

    Medicine: Research into its potential therapeutic effects, including anxiolytic and sedative properties, is ongoing.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for various biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves the condensation of 2-amino-5-methylbenzoic acid with ethyl acetoacetate, followed by cyclization and reduction.", "Starting Materials": [ "2-amino-5-methylbenzoic acid", "ethyl acetoacetate", "sodium ethoxide", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-methylbenzoic acid and ethyl acetoacetate in ethanol.", "Step 2: Add sodium ethoxide to the mixture and heat under reflux for several hours.", "Step 3: Cool the mixture and acidify with hydrochloric acid to obtain a yellow solid.", "Step 4: Dissolve the yellow solid in ethanol and add palladium on carbon.", "Step 5: Hydrogenate the mixture under pressure to obtain the desired product, 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one." ] }

CAS No.

933740-15-9

Molecular Formula

C10H12N2O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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